molecular formula C11H21BCl2O4 B2604249 (S)-Pinandiol(dichloromethyl)boronate CAS No. 87249-60-3

(S)-Pinandiol(dichloromethyl)boronate

Cat. No.: B2604249
CAS No.: 87249-60-3
M. Wt: 299.0 g/mol
InChI Key: XGXKHBQNJZEYCC-UZTBBJOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Pinandiol(dichloromethyl)boronate is a boron-containing compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronate group attached to a dichloromethyl moiety and a pinandiol backbone, which imparts chirality to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pinandiol(dichloromethyl)boronate typically involves the reaction of pinandiol with dichloromethylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity. The process may involve the use of catalysts and specific solvents to optimize the yield and selectivity of the reaction .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with additional considerations for scalability, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-Pinandiol(dichloromethyl)boronate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to other functional groups, such as methyl or methylene.

    Substitution: The dichloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized boronates.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boronates.

Scientific Research Applications

(S)-Pinandiol(dichloromethyl)boronate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s boron-containing structure makes it useful in the development of boron-based drugs and imaging agents.

    Medicine: Research is ongoing into the potential therapeutic applications of boron-containing compounds, including this compound, in cancer treatment and other diseases.

    Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-Pinandiol(dichloromethyl)boronate involves its interaction with various molecular targets and pathways. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical synthesis. Additionally, the compound’s chirality can influence its reactivity and selectivity in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

    ®-Pinandiol(dichloromethyl)boronate: The enantiomer of (S)-Pinandiol(dichloromethyl)boronate, with similar chemical properties but different stereochemistry.

    Dichloromethyldiisopropoxyborane: A related boron-containing compound with different substituents on the boron atom.

    Pinandiol(dibromomethyl)boronate: A similar compound with bromine atoms instead of chlorine.

Uniqueness

This compound is unique due to its specific combination of a pinandiol backbone and a dichloromethylboronate group, which imparts distinct reactivity and selectivity in chemical reactions. Its chirality also makes it valuable in asymmetric synthesis and other applications where enantiomeric purity is crucial .

Properties

CAS No.

87249-60-3

Molecular Formula

C11H21BCl2O4

Molecular Weight

299.0 g/mol

IUPAC Name

dichloromethylboronic acid;(1S)-2,6,6-trimethylbicyclo[3.1.1]heptane-1,2-diol

InChI

InChI=1S/C10H18O2.CH3BCl2O2/c1-8(2)7-4-5-9(3,11)10(8,12)6-7;3-1(4)2(5)6/h7,11-12H,4-6H2,1-3H3;1,5-6H/t7?,9?,10-;/m0./s1

InChI Key

XGXKHBQNJZEYCC-UZTBBJOZSA-N

SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(Cl)Cl

Isomeric SMILES

B(C(Cl)Cl)(O)O.CC1(C2CCC([C@@]1(C2)O)(C)O)C

Canonical SMILES

B(C(Cl)Cl)(O)O.CC1(C2CCC(C1(C2)O)(C)O)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.